molecular formula C43H40N8O5 B12782888 Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-2-pyrimidinyl- CAS No. 183854-16-2

Benzamide, 3,3'-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-2-pyrimidinyl-

Cat. No.: B12782888
CAS No.: 183854-16-2
M. Wt: 748.8 g/mol
InChI Key: KWIOWBKKSAFPTL-RNATXAOGSA-N
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Description

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-2-pyrimidinyl-) is a complex organic compound with a unique structure It features a diazepine ring, which is a seven-membered heterocyclic ring containing two nitrogen atoms

Preparation Methods

The synthesis of Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-2-pyrimidinyl-) involves multiple steps. The synthetic route typically starts with the preparation of the diazepine ring, followed by the introduction of the benzamide and pyrimidinyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the diazepine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-2-pyrimidinyl-) has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The diazepine ring and attached functional groups allow it to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzamide derivatives and diazepine-containing molecules. Compared to these compounds, Benzamide, 3,3’-(((4R,5S,6S,7R)-tetrahydro-5,6-dihydroxy-2-oxo-4,7-bis(phenylmethyl)-1H-1,3-diazepine-1,3(2H)-diyl)bis(methylene))bis(N-2-pyrimidinyl-) is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties.

Properties

CAS No.

183854-16-2

Molecular Formula

C43H40N8O5

Molecular Weight

748.8 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(pyrimidin-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-pyrimidin-2-ylbenzamide

InChI

InChI=1S/C43H40N8O5/c52-37-35(25-29-11-3-1-4-12-29)50(27-31-15-7-17-33(23-31)39(54)48-41-44-19-9-20-45-41)43(56)51(36(38(37)53)26-30-13-5-2-6-14-30)28-32-16-8-18-34(24-32)40(55)49-42-46-21-10-22-47-42/h1-24,35-38,52-53H,25-28H2,(H,44,45,48,54)(H,46,47,49,55)/t35-,36-,37+,38+/m1/s1

InChI Key

KWIOWBKKSAFPTL-RNATXAOGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CC=N4)CC5=CC(=CC=C5)C(=O)NC6=NC=CC=N6)CC7=CC=CC=C7)O)O

Canonical SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CC=N4)CC5=CC(=CC=C5)C(=O)NC6=NC=CC=N6)CC7=CC=CC=C7)O)O

Origin of Product

United States

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